tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate
Description
tert-Butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate (CAS: 1427380-02-6) is a carbamate-protected amine derivative featuring a pyrrolidine ring substituted with a methyl group at the 2-position and a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol . This compound is frequently employed as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting neurological and oncological pathways. The Boc group serves as a temporary protective moiety for amines during multi-step syntheses, enabling selective reactivity in subsequent transformations .
Properties
CAS No. |
1427380-02-6 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)14-9-5-7-13(4)8-6-10-15-13/h15H,5-10H2,1-4H3,(H,14,16) |
InChI Key |
GCUCPMRCMMNPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the activation of the carboxylic acid of a precursor compound with a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) in the presence of an additive like N-hydroxybenzotriazole (HoBt) . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is often stored under refrigeration to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: The compound has shown potential as an inhibitor of enzymes such as β-secretase and acetylcholinesterase, making it a candidate for research in neurodegenerative diseases like Alzheimer’s . It can prevent the aggregation of amyloid beta peptide, which is implicated in the pathology of Alzheimer’s disease.
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate exerts its effects involves the inhibition of specific enzymes. For instance, it acts as a β-secretase inhibitor, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid beta peptide . Additionally, it inhibits acetylcholinesterase, which increases the levels of acetylcholine in the brain and improves cognitive function.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular features, and applications:
Biological Activity
Tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C_{13}H_{24}N_{2}O_{2}
- Molar Mass : Approximately 242.36 g/mol
The compound features a tert-butyl group and a 2-methylpyrrolidine moiety, which contribute to its pharmacological properties. Its unique structure allows for specific interactions with biological targets, enhancing its potential efficacy in therapeutic applications.
Synthesis Methods
Various synthetic approaches can be employed to produce this compound. Common methods include:
- Carbamate Formation : Reaction of tert-butyl isocyanate with 3-(2-methylpyrrolidin-2-yl)propanol.
- N-Alkylation : Utilizing alkyl halides to modify the nitrogen atom in the pyrrolidine ring.
These methods highlight the versatility of synthetic techniques available for creating this compound, which is crucial for its application in drug development.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It may modulate enzymatic activity, influencing metabolic pathways critical for therapeutic efficacy.
Pharmacological Applications
Research indicates potential applications in:
- Neuroprotection : The compound has shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases, such as Alzheimer's disease (AD). Studies have demonstrated that it can reduce levels of amyloid-beta (Aβ) and modulate β-secretase activity, which are critical factors in AD pathology .
- Anti-inflammatory Effects : this compound may exhibit anti-inflammatory properties by reducing pro-inflammatory cytokines like TNF-α .
Case Studies and Research Findings
- Neuroprotective Effects :
- Enzyme Interaction Studies :
- Research has focused on the compound's role as a substrate in biochemical assays, demonstrating its utility in studying enzyme kinetics and interactions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate | 1217858-20-2 | 0.98 | Contains a pyrrolidine ring but differs in substitution patterns. |
| (R)-tert-butyl (piperidin-3-ylmethyl)carbamate | 879275-33-9 | 0.91 | Substituted piperidine instead of pyrrolidine, affecting biological activity. |
| tert-butyl (3-(aminomethyl)pyrrolidine-1-carboxylate | 199174-29-3 | 0.89 | Features an amino group that may enhance reactivity and biological interactions. |
The distinct combination of functional groups in this compound provides it with unique pharmacological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
